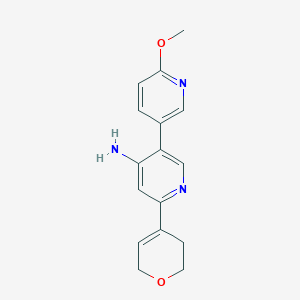

6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine

Description

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-(3,6-dihydro-2H-pyran-4-yl)-5-(6-methoxypyridin-3-yl)pyridin-4-amine |

InChI |

InChI=1S/C16H17N3O2/c1-20-16-3-2-12(9-19-16)13-10-18-15(8-14(13)17)11-4-6-21-7-5-11/h2-4,8-10H,5-7H2,1H3,(H2,17,18) |

InChI Key |

GHZPFOBSTQTOKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CN=C(C=C2N)C3=CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine typically involves:

- Construction of the bipyridine core via cross-coupling reactions (e.g., Ullmann-type or Suzuki–Miyaura coupling).

- Introduction of the methoxy substituent on one pyridine ring.

- Attachment of the 3,6-dihydro-2H-pyran-4-yl group, often through nucleophilic substitution or ether formation.

- Functionalization at the 4-position of the bipyridine with an amino group.

Bipyridine Core Formation

The bipyridine scaffold is commonly synthesized by cross-coupling of appropriately substituted pyridine derivatives:

Cross-Ullmann Biheteroaryl Synthesis: Using heteroaryl halides and triflates, a multimetallic catalytic system enables the formation of 3,3'-bipyridines with substituents at the 6- and 6'-positions. For example, 6-methylpyridin-3-yl trifluoromethanesulfonate and 3-bromopyridine yield 6-methyl-3,3'-bipyridine in good yields (75%) after purification.

Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling is effective for bipyridine synthesis, especially when boronic acids and halopyridines are used. Conditions are optimized to avoid harsh temperatures and microwave irradiation, favoring industrial scalability.

Introduction of the Methoxy Group

The methoxy substituent at the 6'-position is typically introduced via:

- Using methoxypyridine derivatives as starting materials in the cross-coupling step.

- Alternatively, nucleophilic substitution on halogenated bipyridines with methoxide sources can be employed.

This approach ensures regioselective placement of the methoxy group on the bipyridine framework.

Attachment of the 3,6-Dihydro-2H-pyran-4-yl Group

The 3,6-dihydro-2H-pyran-4-yl substituent is generally introduced through nucleophilic substitution or ether formation involving:

- Pyran derivatives such as tetrahydro-2H-pyran-4-yl alcohols or halides.

- Nucleophilic attack on activated pyridine derivatives, for example, 2-bromo-6-fluoropyridine, under elevated temperatures with bases like triethylamine to form aminoalkyl tetrahydropyran intermediates.

A representative synthesis of a related intermediate involves:

This intermediate can be further elaborated via Suzuki coupling to form bipyridine derivatives bearing the tetrahydropyran moiety.

Final Amination at the 4-Position

The 4-amine group on the bipyridine is introduced by:

- Nucleophilic substitution of halogenated bipyridine intermediates with amine nucleophiles.

- Alternatively, reductive amination or amide reduction strategies can be applied depending on the precursor functionalities.

In some cases, the amino group is introduced concomitantly during ring-opening and cyclization reactions involving pyranone derivatives and amino reagents, as documented in related pyridine syntheses.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Temperature Control: Lowering reaction temperatures and extending reaction times improves yields and minimizes side reactions in nucleophilic substitutions and Suzuki couplings.

Catalyst Selection: Use of palladium catalysts with appropriate ligands (e.g., PdCl2(dppf)) enhances coupling efficiency and selectivity.

Purification: Flash chromatography and preparative HPLC, including chiral HPLC when necessary, are essential for isolating pure bipyridine derivatives and resolving racemic mixtures.

Industrial Scalability: Avoidance of harsh microwave conditions and use of oil baths for heating promote scalability and reproducibility in manufacturing processes.

The preparation of 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine involves a multi-step synthetic route combining advanced cross-coupling methodologies, nucleophilic substitutions, and strategic functional group transformations. The bipyridine core is efficiently constructed via Ullmann or Suzuki–Miyaura couplings, followed by regioselective introduction of methoxy and dihydropyran substituents. Optimized reaction conditions and purification techniques enable the synthesis of this complex heteroaryl amine with good yields and purity, suitable for further pharmacological or material science applications.

Chemical Reactions Analysis

Types of Reactions

6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original molecule.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a pharmacological agent, particularly in the context of neurodegenerative diseases. Research indicates that derivatives of bipyridine compounds can serve as inhibitors for enzymes implicated in Alzheimer's disease, such as BACE1 (Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1). The structural modifications in bipyridine derivatives enhance their binding affinity and selectivity towards the active sites of these enzymes, potentially leading to reduced amyloid plaque formation in the brain .

1.1. Mechanism of Action

The mechanism involves the inhibition of amyloid-beta peptide production by targeting the active site of BACE1. The incorporation of a 3,6-dihydro-2H-pyran moiety may enhance the lipophilicity and metabolic stability of these compounds, facilitating better blood-brain barrier penetration .

Synthetic Utility

The synthesis of 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine can be achieved through various synthetic routes involving multi-step reactions. This compound serves as a versatile intermediate in organic synthesis, particularly in developing other complex molecules with biological activity.

2.1. Synthesis Pathways

Recent studies have reported efficient synthetic methods that utilize readily available starting materials and demonstrate high atom economy . These methods often involve:

- Condensation reactions to form the bipyridine framework.

- Functional group modifications to introduce the 3,6-dihydro-2H-pyran moiety.

The biological activity of 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine has been evaluated in various biological assays.

3.1. Anticancer Properties

Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The bipyridine scaffold has been linked to anti-proliferative activity, making it a candidate for further investigation in cancer therapeutics .

3.2. Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor beyond BACE1, including targets involved in inflammation and metabolic processes . This broad spectrum of activity highlights its potential utility in treating various diseases.

Data Tables and Case Studies

Mechanism of Action

The mechanism by which 6-(3,6-dihydro-2H-pyran-4-yl)-6’-methoxy-3,3’-bipyridin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bipyridine core can also coordinate with metal ions, forming complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bipyridine Family

6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS 1269041-56-6)

- Key Differences : Lacks the 3,6-dihydro-2H-pyran substituent at the 6-position.

6-Methoxy-[3,4'-bipyridin]-5-amine (CAS 53698-47-8)

Pyridine Derivatives with Methoxy and Amine Substituents

6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine (CID 20116493)

- Key Differences: Phenoxy group replaces the bipyridine core; methoxy and methyl groups are on the phenyl ring.

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (L0K7GF)

- Key Differences : Pyrido[3,2-d]pyrimidin-4-amine core with a fluoropyridinyl substituent.

Heterocyclic Compounds with Dihydropyran Moieties

N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

Antimicrobial Activity

- Target Compound: Limited direct data, but structurally similar bipyridines (e.g., 6'-methoxy-[3,3'-bipyridin]-4-amine) exhibit moderate antibacterial activity (MIC: 50–150 μg/mL) due to amine and methoxy groups disrupting bacterial membranes .

- Comparison: Flavonols with methoxy groups (e.g., 3,3'-di-O-methylquercetin) show stronger activity (MIC: 50 μg/mL), suggesting that the bipyridine core may be less potent than flavonoid systems .

Data Table: Key Comparisons

Biological Activity

The compound 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a bipyridine core with a methoxy group and a dihydropyran substituent. The molecular formula can be represented as with a molecular weight of approximately 229.28 g/mol.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic activity. For instance, modifications in the bipyridine structure have been shown to enhance efficacy against parasites such as Trypanosoma brucei and Plasmodium falciparum. The incorporation of polar functional groups has been linked to improved solubility and metabolic stability, which are critical for bioactivity in vivo .

| Compound | Activity (EC50) | Metabolic Stability (CL int) |

|---|---|---|

| 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine | TBD | TBD |

| Analog A | 0.010 µM | 27 µL/min/mg |

| Analog B | 0.064 µM | 42 µL/min/mg |

Anticancer Potential

The compound's structural similarity to known inhibitors of key enzymes in cancer pathways suggests potential anticancer properties. For example, compounds targeting DNA-PK and other kinases have shown promise in preclinical models . The bipyridine scaffold is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival. This inhibition can lead to decreased cell viability in cancerous tissues. Additionally, the presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

- Study on Antiparasitic Activity : A recent study evaluated the antiparasitic efficacy of various bipyridine derivatives, revealing that modifications similar to those present in our compound significantly improved activity against Plasmodium falciparum with an EC50 value as low as 0.010 µM .

- Cancer Cell Line Evaluation : In vitro studies on cancer cell lines demonstrated that compounds resembling the target structure induced apoptosis through caspase activation pathways. The results indicated a promising therapeutic index for further development .

Q & A

Q. What are the recommended synthetic routes for 6-(3,6-dihydro-2H-pyran-4-yl)-6'-methoxy-3,3'-bipyridin-4-amine?

The synthesis typically involves coupling pyridine derivatives. A plausible method includes:

- Suzuki-Miyaura cross-coupling between halogenated pyridine intermediates (e.g., 6-bromo-4-aminopyridine and 6-methoxypyridin-3-ylboronic acid) to form the bipyridine core.

- Introduction of the dihydropyran moiety via nucleophilic substitution or catalytic hydrogenation of a pyran precursor .

- Purification via column chromatography and characterization by NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

Q. What preliminary biological activities are associated with this compound?

Early studies suggest:

- Kinase inhibition potential due to the bipyridine scaffold’s ability to chelate ATP-binding sites.

- Anticancer activity inferred from PubChem data on analogous pyridine derivatives with methoxy and heterocyclic substituents .

- Initial assays should include enzyme inhibition (e.g., EGFR or CDK2) and cytotoxicity screening in cancer cell lines .

Q. What stability considerations are critical for handling this compound?

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent oxidation of the dihydropyran ring.

- Solubility : Optimize using DMSO or aqueous-organic mixtures (e.g., 10% DMSO in PBS) for biological assays.

- Monitor degradation via HPLC under stressed conditions (heat, humidity) to establish shelf-life .

Q. How do the functional groups influence reactivity?

- The 6'-methoxy group enhances electron density on the bipyridine system, affecting binding to aromatic residues in enzymes.

- The dihydropyran ring introduces steric bulk and potential hydrogen-bonding interactions, modulating selectivity in biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Q. How should contradictory data from binding assays vs. cellular efficacy be resolved?

- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement.

- Evaluate off-target effects via proteome-wide profiling or siRNA knockdown of suspected targets .

Q. What strategies identify the primary biological target of this compound?

- Chemoproteomics : Use immobilized compound pulldowns followed by LC-MS/MS to identify interacting proteins.

- Molecular docking : Prioritize targets like kinases or GPCRs using software (AutoDock, Schrödinger) and validate with mutagenesis studies .

Q. How can solubility limitations be addressed for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the amine or methoxy substituents.

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. What comparative analyses differentiate this compound from structural analogs?

| Compound | CAS Number | Key Structural Differences | Biological Impact |

|---|---|---|---|

| 6'-Methoxy-[3,3'-bipyridin]-4-amine | 1269041-56-6 | Lacks dihydropyran moiety | Reduced steric hindrance for target binding |

| 4-(4-Methoxyphenyl)pyridin-2-amine | 91041-36-0 | Single pyridine ring | Lower kinase inhibition potency |

| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine | 82857-29-2 | Piperidine instead of dihydropyran | Altered pharmacokinetics |

Data adapted from structural similarity indices and bioactivity databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.